1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole is a compound that belongs to the imidazole family, which is known for its diverse range of chemical and biological properties. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group substituted with a prop-2-yn-1-yloxy group, making it a unique derivative of imidazole.
Vorbereitungsmethoden
The synthesis of 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. These methods may include continuous flow reactors and automated synthesis platforms to optimize reaction conditions and yield.
Analyse Chemischer Reaktionen
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include nickel catalysts for cyclization, TBHP for oxidation, and NaBH4 for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity . The pathways involved in its mechanism of action include energy transfer and single electron transfer pathways, which play a crucial role in its reactivity .
Vergleich Mit ähnlichen Verbindungen
1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole can be compared with other similar compounds, such as:
2-phenyl-1H-imidazole-1-propiononitrile: This compound features a nitrile group instead of the prop-2-yn-1-yloxy group, leading to different chemical properties and reactivity.
4,5-diphenyl-imidazol-1,2,3-triazole hybrids: These compounds have a triazole ring fused to the imidazole core, resulting in unique biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
61292-54-4 |
---|---|
Molekularformel |
C12H10N2O |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(2-prop-2-ynoxyphenyl)imidazole |
InChI |
InChI=1S/C12H10N2O/c1-2-9-15-12-6-4-3-5-11(12)14-8-7-13-10-14/h1,3-8,10H,9H2 |
InChI-Schlüssel |
CZXXUCIWDMYADR-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=CC=C1N2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.